molecular formula C4H7NO2 B556857 1-Aminocyclopropanecarboxylic acid CAS No. 22059-21-8

1-Aminocyclopropanecarboxylic acid

Cat. No. B556857
CAS RN: 22059-21-8
M. Wt: 101.1 g/mol
InChI Key: PAJPWUMXBYXFCZ-UHFFFAOYSA-N
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Description

1-Aminocyclopropanecarboxylic acid (ACC) is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is a white solid . ACC is a partial agonist acting at the N-methyl-D-aspartate (NMDA) receptor glycine modulatory site . It serves as a bio-synthetic precursor for the plant hormone ethylene and plays a vital role in plant development .


Synthesis Analysis

ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . A study reported the inactivation of gnmY in vivo and biochemical characterization of GnmY in vitro, assigning GnmY as the first bacterial free ACC synthase that catalyzes the synthesis of ACC from S-adenosyl methionine .


Molecular Structure Analysis

ACC is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is not chiral, unlike most α-amino acids .


Chemical Reactions Analysis

ACC is the direct precursor of the plant hormone ethylene . It is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) . ACC also exhibits ethylene-independent signaling .


Physical And Chemical Properties Analysis

ACC is a white solid . It is a disubstituted cyclic α-amino acid . It is not chiral, unlike most α-amino acids .

Scientific Research Applications

  • Stereoselective Synthesis of Derivatives : ACC derivatives can be synthesized from dehydroamino acid derivatives via sulfur ylide, with different ylides used to produce aminocyclopropanes with good yields and diastereoselection (Zhou et al., 2011).

  • Neuroprotective and Anticonvulsant Properties : ACC acts as a potent ligand for the glycine modulatory site on the N-methyl-D-aspartate receptor complex, showing promise in treating neuropathologies associated with excessive activation of these receptors (Skolnick et al., 1989).

  • Anxiolytic Properties : As a partial agonist at strychnine-insensitive glycine receptors, ACC exhibits anxiolytic properties in animal models, suggesting it could be a new class of anxiolytic agents (Trullás et al., 1989).

  • Antidepressant and Anxiolytic Actions in Animal Models : ACC and its methyl ester show antidepressant and anxiolytic effects, indicating potential as novel agents in these areas (Trullás et al., 1991).

  • Enzyme Inhibition and Precursor of Ethylene : ACC's biological activity, including enzyme inhibition and being a biosynthetic precursor of ethylene, has drawn significant attention. It acts as an enzyme inhibitor due to its cyclopropane amino acids (Groth et al., 1993).

  • Ethylene Biosynthesis in Plants : ACC plays a central role in ethylene biosynthesis in plants, impacting a wide range of vegetative and developmental processes. Its formation varies in response to environmental and developmental cues (Vanderstraeten & Van Der Straeten, 2017).

  • Role as an Ethylene-Independent Growth Regulator : Recent evidence suggests ACC's signaling role independent of ethylene biosynthesis, involved in plant development and pathogen virulence (Polko & Kieber, 2019).

  • Interspecies Pharmacokinetic Comparisons : The pharmacokinetics of ACC have been studied across various species, supporting its potential in clinical evaluation for neuroprotection and psychiatric illnesses (Cherkofsky, 1995).

  • Synthesis Methods and Conformational Profile : Various methods for ACC synthesis and its conformational characteristics have been explored, important for its use in designing peptide and protein surrogates (Yashin, 2018; Gómez-catalán et al., 2000)(https://consensus.app/papers/conformational-profile-1aminocyclopropanecarboxylic-gómezcatalán/dec283739a4f53aebdc36095180a27fe/?utm_source=chatgpt).

Safety And Hazards

ACC is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

ACC plays a signaling role independent of the biosynthesis . It is involved in cell wall signaling, guard mother cell division, and pathogen virulence . More research is needed to elucidate the exact role of each isoform and how they interact with each other .

properties

IUPAC Name

1-aminocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJPWUMXBYXFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Record name 1-Aminocyclopropanecarboxylic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/1-Aminocyclopropanecarboxylic_acid
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9039577
Record name 1-Aminocyclopropane-1-carboxylic acid
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Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 1-Aminocyclopropanecarboxylic acid
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Product Name

1-Aminocyclopropanecarboxylic acid

CAS RN

22059-21-8
Record name 1-Aminocyclopropane-1-carboxylic acid
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Record name 1-Aminocyclopropane-1-carboxylic acid
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Record name 1-Aminocyclopropanecarboxylic Acid
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Record name 1-Aminocyclopropane-1-carboxylic acid
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Record name 1-AMINOCYCLOPROPANECARBOXYLIC ACID
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Record name 1-Aminocyclopropanecarboxylic acid
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Melting Point

229 - 231 °C
Record name 1-Aminocyclopropanecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Citations

For This Compound
1,730
Citations
F Brackmann, A de Meijere - Chemical reviews, 2007 - ACS Publications
… it was shown that 1-aminocyclopropanecarboxylic acid and numerous … 1-Aminocyclopropanecarboxylic acid has served as a … determination of 1-aminocyclopropanecarboxylic acid have …
Number of citations: 288 pubs.acs.org
MC Pirrung - Accounts of chemical research, 1999 - ACS Publications
… Chemical investigations of ethylene biosynthesis were spurred by Yang's 3 discovery that the immediate biosynthetic precursor to ethylene is 1-aminocyclopropanecarboxylic acid (ACC…
Number of citations: 89 pubs.acs.org
R Trullas, B Jackson, P Skolnick - Pharmacology Biochemistry and …, 1989 - Elsevier
… The effects of 1-aminocyclopropanecarboxylic acid were investigated on performance in an … However, 1-aminocyclopropanecarboxylic acid was significantly less efficacious than …
Number of citations: 116 www.sciencedirect.com
X Bian, A Plaza, Y Zhang, R Müller - Chemical Science, 2015 - pubs.rsc.org
… The identification of 2 and 3 provides further insight into colibactin biosynthesis including the involvement and formation of a rare 1-aminocyclopropanecarboxylic acid unit. Thus, our …
Number of citations: 68 pubs.rsc.org
J Gomez-Catalan, C Aleman, JJ Perez - Theoretical Chemistry Accounts, 2000 - Springer
1-Aminocyclopropanecarboxylic acid (Ac 3 c) is a constrained α amino acid residue that exhibits peculiar conformational characteristics. The aim of the present study is to provide a …
Number of citations: 24 link.springer.com
G Vaidyanathan, JW Wilson - The Journal of Organic Chemistry, 1989 - ACS Publications
… Its application to 1 -aminocyclopropanecarboxylic acid (ACC) involves the same kind of strained intermediate that apparently inhibited the thermal decarboxylation of la. Recently, …
Number of citations: 14 pubs.acs.org
P Popik, M Holuj, A Nikiforuk, T Kos, R Trullas… - …, 2015 - Springer
… Depending on the ambient concentrations of glutamate and glycine, 1-aminocyclopropanecarboxylic acid (ACPC) behaves as either a partial agonist or a functional antagonist at the …
Number of citations: 26 link.springer.com
Z Procházka, M Buděšínský, J Smolíková… - Collection of …, 1982 - cccc.uochb.cas.cz
Action of strongly basic reagents on methyl N α -benzyloxycarbonylamino-γ-bromobutyrate leads to 1-aminocyclopropanecarboxylic acid derivatives whose structure was determined by …
Number of citations: 17 cccc.uochb.cas.cz
G Nowak, R Trullas, RT Layer, P Skolnick… - Journal of Pharmacology …, 1993 - ASPET
… These effects were compared to a chronic regimen of 1-aminocyclopropanecarboxylic acid, a … Chronic treatment with 1-aminocyclopropanecarboxylic acid resulted in changes which …
Number of citations: 255 jpet.aspetjournals.org
AI Jiménez, V Vaquero, C Cabezas… - Journal of the …, 2011 - ACS Publications
… The nonproteinogenic 1-aminocyclopropanecarboxylic acid, known in the abbreviated form … been detected in the rotational spectrum of 1-aminocyclopropanecarboxylic acid (Ac 3 c). …
Number of citations: 17 pubs.acs.org

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